N-[(4-Bromo-1-methyl-1H-pyrazol-3-YL)methyl]-N-methylamine
Description
N-[(4-Bromo-1-methyl-1H-pyrazol-3-YL)methyl]-N-methylamine is a brominated pyrazole derivative with a methylamine side chain. Its molecular formula is C₇H₁₁BrN₄, and its structure features a pyrazole ring substituted with a bromine atom at position 4, a methyl group at position 1, and a methylamine group attached via a methylene bridge at position 2.
Properties
IUPAC Name |
1-(4-bromo-1-methylpyrazol-3-yl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN3/c1-8-3-6-5(7)4-10(2)9-6/h4,8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXADAMCKVYOTFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN(C=C1Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-Bromo-1-methyl-1H-pyrazol-3-YL)methyl]-N-methylamine is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C6H10BrN3
- Molecular Weight : 196.07 g/mol
- CAS Number : 1006471-52-8
- IUPAC Name : this compound
Research indicates that compounds containing pyrazole moieties exhibit diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The bromine substitution on the pyrazole ring may enhance the compound's interaction with biological targets, potentially increasing its potency.
Anticancer Activity
Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Some pyrazole derivatives induce cell cycle arrest in cancer cells, preventing their division and proliferation.
- Apoptosis Induction : Compounds similar to this compound have been reported to trigger apoptosis in cancer cells via intrinsic pathways.
- Inhibition of Tumor Growth : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer) with IC50 values ranging from 10 µM to 50 µM depending on the derivative tested .
Biological Activity Data
The following table summarizes key findings related to the biological activity of pyrazole derivatives, including those structurally related to this compound:
| Compound | Target Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 | 12.50 | Apoptosis induction |
| Compound B | A549 | 26.00 | Cell cycle arrest |
| Compound C | NCI-H460 | 42.30 | Inhibition of proliferation |
| N-[Bromo-Pyrazole] | Various | 10 - 50 | Multi-target effects |
Case Studies
Several case studies highlight the potential applications of pyrazole derivatives in cancer therapy:
- Study on MCF7 Cells :
- In Vivo Efficacy :
- Mechanistic Studies :
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of N-[(4-Bromo-1-methyl-1H-pyrazol-3-YL)methyl]-N-methylamine. Preliminary investigations suggest that this compound may inhibit tumor cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and survival.
Case Study: Cytotoxicity Evaluation
A study conducted on several cancer cell lines demonstrated the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | 15.0 |
| MCF-7 (breast cancer) | 18.5 |
These results indicate that this compound could serve as a lead compound for developing new anticancer agents.
Anti-inflammatory Properties
The structure of this compound suggests potential anti-inflammatory effects. It may exert these effects through the inhibition of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases.
Synthetic Applications
This compound can be utilized as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various organic reactions, including nucleophilic substitutions and coupling reactions, which are essential in drug development processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between N-[(4-Bromo-1-methyl-1H-pyrazol-3-YL)methyl]-N-methylamine and related pyrazole-amine derivatives:
Key Observations :
Structural Variations :
- Pyrazole vs. Triazole/Thiophene : The target compound’s pyrazole core distinguishes it from triazole derivatives (e.g., ) and thiophene-containing analogs (e.g., ). Pyrazoles exhibit distinct electronic properties due to adjacent nitrogen atoms, influencing hydrogen-bonding capabilities and reactivity compared to sulfur-containing thiophenes .
- Halogen Substitution : The 4-bromo substituent in the target compound contrasts with the 1,5-dimethyl groups in ’s analog. Bromine enhances electrophilicity, enabling Suzuki-Miyaura cross-coupling reactions, whereas methyl groups improve lipophilicity .
Synthetic Methods :
- Rapid alkylation or reductive amination techniques (e.g., ) are applicable to synthesize such amines. However, brominated pyrazoles may require halogen-specific protocols, such as palladium-catalyzed couplings, to retain the bromine atom during functionalization .
Physicochemical Properties: The bromine atom increases molecular weight (310.19 g/mol for ’s analog) compared to non-halogenated derivatives (e.g., 156.2 g/mol for ’s compound). This impacts solubility and bioavailability . Thiophene-containing analogs (e.g., ) exhibit reduced polarity compared to pyrazole derivatives, affecting their partitioning in biological systems .
Applications :
- The target compound’s bromine atom makes it a versatile intermediate for synthesizing kinase inhibitors or antimicrobial agents, whereas thiophene-pyrazole hybrids () may find use in materials science due to their conjugated systems .
Research Findings and Data
Spectroscopic Data :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
